ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate
Description
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. Key structural elements include:
- 6-position substitution: A sulfanyl (–S–) linker to an ethyl propanoate ester, enhancing solubility and modulating steric effects. This compound’s molecular formula is C₁₉H₂₀N₄O₃S (molecular weight: 408.45 g/mol).
Properties
IUPAC Name |
ethyl 2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c1-4-24-14-8-6-13(7-9-14)17-20-19-15-10-11-16(21-22(15)17)26-12(3)18(23)25-5-2/h6-12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHXFFBOQDFSCFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with ethyl 2-bromopropanoate and 3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol.
Reaction Steps
The reaction involves the nucleophilic substitution of the bromine atom by the thiol group.
Typical reaction conditions include using a base such as sodium hydride (NaH) to deprotonate the thiol, allowing it to act as a nucleophile.
The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) for a few hours.
Industrial Production Methods
On an industrial scale, this synthesis can be scaled up by using continuous flow reactors, which provide better control over reaction conditions, higher yields, and enhanced safety profiles compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : This compound may undergo oxidation reactions, primarily at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction can occur at the triazolo ring, potentially forming dihydrotriazolopyridazines.
Substitution: : The compound can participate in various substitution reactions, particularly at the ethoxy and sulfanyl positions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH₄) can be employed.
Substitution: : Halogenating agents such as thionyl chloride (SOCl₂) and alkylating agents like methyl iodide (CH₃I) are typical reagents.
Major Products Formed
Sulfoxides and Sulfones: : Upon oxidation.
Dihydrotriazolopyridazines: : Upon reduction.
Various alkylated and halogenated derivatives: : From substitution reactions.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is being investigated for its potential as a therapeutic agent. The compound's structure suggests it may interact with various biological targets:
- Anticancer Activity : Preliminary studies indicate that compounds with triazole and pyridazine moieties exhibit cytotoxic effects against cancer cell lines. This compound could potentially inhibit tumor growth by targeting specific pathways involved in cancer progression .
- Anti-inflammatory Properties : Research has shown that similar compounds can modulate inflammatory responses. The presence of the triazole ring may enhance anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Pharmacological Studies
Pharmacological evaluations of this compound have been conducted to assess its safety and efficacy:
- In Vivo Studies : Animal models have been used to evaluate the compound’s pharmacokinetics and pharmacodynamics. Initial findings suggest favorable absorption and distribution characteristics, making it a candidate for further development .
- Mechanism of Action : Ongoing studies aim to elucidate the exact mechanisms through which this compound exerts its effects. The sulfanyl group may play a crucial role in mediating interactions with biological targets .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is essential for optimizing its therapeutic potential:
| Structural Feature | Impact on Activity |
|---|---|
| Triazole Ring | Enhances bioactivity through metal chelation properties |
| Pyridazine Core | Contributes to the overall stability and reactivity |
| Ethoxy Group | Modulates lipophilicity and solubility in biological systems |
Potential Applications in Drug Development
Given its promising biological activities, this compound could be explored for various therapeutic applications:
- Antimicrobial Agents : The compound's structural features may provide a basis for developing new antibiotics or antifungal agents .
- Neurological Disorders : Investigations into the neuroprotective effects of similar compounds suggest potential applications in treating neurodegenerative diseases .
Case Studies
Several case studies highlight the effectiveness of compounds structurally related to this compound:
- Study on Anticancer Properties :
- Anti-inflammatory Effects :
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism of action varies depending on the specific application. in the context of medicinal chemistry:
Enzyme Inhibition: : The compound or its derivatives may inhibit specific enzymes by binding to their active sites.
Signal Transduction Pathways: : It may interfere with certain signaling pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Structural Analogues
The following table summarizes structural and physicochemical differences between the target compound and related derivatives:
Key Observations :
- Substituent Effects : The ethoxyphenyl group in the target compound increases hydrophobicity compared to methoxy analogs (e.g., ’s 2-ethanamine) .
- Linker Variability : Sulfanyl (–S–) vs. oxy (–O–) linkers (e.g., ) influence electronic properties and metabolic stability.
- Ester vs. Acid : The ethyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives (e.g., ) .
Biological Activity
Ethyl 2-{[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}propanoate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- CAS Number : Not explicitly provided in the sources.
- Molecular Formula : C15H18N4O2S
- Molecular Weight : Approximately 318.39 g/mol
Anticancer Activity
Recent studies indicate that compounds related to the triazolo-pyridazine structure exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown activity against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT-116 (colon carcinoma) | 6.2 |
| Compound B | T47D (breast cancer) | 27.3 |
| Compound C | A549 (lung cancer) | 15.5 |
These findings suggest that this compound may also possess similar anticancer activity due to its structural similarities to known active compounds .
The proposed mechanisms for the anticancer effects of triazole derivatives include:
- Inhibition of Cell Proliferation : Compounds inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : Triggering programmed cell death through activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some derivatives demonstrate the ability to scavenge free radicals, thereby reducing oxidative stress in cells.
Enzyme Inhibition
Research indicates that this compound may inhibit certain metabolic enzymes:
- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease.
| Enzyme | Inhibition Type |
|---|---|
| AChE | Competitive |
This suggests potential applications in neuropharmacology and treatment of cognitive disorders .
Case Studies and Research Findings
Several studies have explored the biological activity of triazole derivatives:
- Study on Anticancer Activity : A study conducted on a series of triazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against HCT-116 and T47D cell lines .
- Neuroprotective Effects : Research has indicated that some derivatives exhibit neuroprotective effects by modulating neurotransmitter levels and reducing neuronal damage in animal models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
